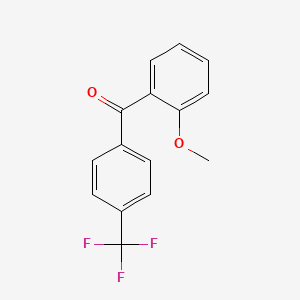

2-Methoxy-4'-trifluoromethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

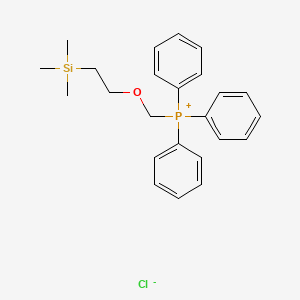

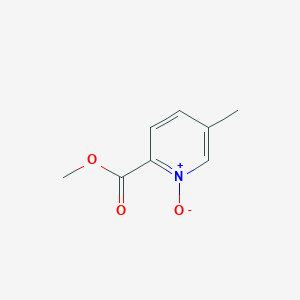

“2-Methoxy-4’-trifluoromethylbenzophenone” is a chemical compound with the molecular formula C15H11F3O2 . It has a molecular weight of 280.25 . The IUPAC name for this compound is (2-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-4’-trifluoromethylbenzophenone” consists of a 2-methoxyphenyl group and a 4-(trifluoromethyl)phenyl group connected by a methanone group . The InChI code for this compound is 1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4’-trifluoromethylbenzophenone” include its molecular weight (280.25), its IUPAC name ((2-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone), and its InChI code (1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3) .

科学的研究の応用

Synthesis and Application in Nucleic Acids Research

2-Methoxy-4'-trifluoromethylbenzophenone derivatives have been utilized in the field of nucleic acids research. A study by Mishra & Misra (1986) demonstrates the use of a similar compound, 3-Methoxy-4-phenoxybenzoyl group, for protecting the exocyclic amino group of nucleosides. This is particularly relevant in the synthesis of oligodeoxyribonucleotide on solid support via the phosphotriester approach, highlighting the compound's stability and efficiency in nucleic acid synthesis Improved synthesis of oligodeoxyribonucleotide using 3-methoxy-4-phenoxybenzoyl group for amino protection.

Environmental Analysis

In environmental analysis, derivatives of 2-Methoxy-4'-trifluoromethylbenzophenone, specifically hydroxylated benzophenone UV absorbers, are determined in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry. Negreira et al. (2009) elaborate on a procedure for determining these compounds, emphasizing their presence and behavior in aquatic environments Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples.

Thermochemical and Spectroscopic Studies

Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, which include structural fragments similar to 2-Methoxy-4'-trifluoromethylbenzophenone. These studies provide insights into the thermochemical properties and potential applications of these compounds Pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols and dimethoxybenzenes. Thermochemistry, calorimetry, and first-principles calculations.

Application in Polymer Chemistry

In polymer chemistry, derivatives of 2-Methoxy-4'-trifluoromethylbenzophenone have been explored for their stabilizing effects in polymers. Hodgeman (1979) studied 2-Hydroxy-4′-vinylbenzophenone, prepared from a similar compound, and its copolymerization with styrene, highlighting its light stabilizing effects in polystyrene Polymerisable uv stabilisers: Stabilisation of polystyrene with copolymerised 2-hydroxy-4′-vinylbenzophenone.

Fuel Cell Applications

Kim, Robertson, & Guiver (2008) have synthesized a new sulfonated side-chain grafting unit containing sulfonic acid groups using a derivative of 4-fluorobenzophenone for application in fuel cells. The study focuses on the synthesis and characterization of these polymers for use as polyelectrolyte membrane materials Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes†.

Hydrodeoxygenation in Bio-Oil Reforming

Lee et al. (2015) investigated the hydrodeoxygenation of 2-methoxy phenol, a compound structurally related to 2-Methoxy-4'-trifluoromethylbenzophenone, using Pt/mesoporous zeolite catalysts. This study contributes to the understanding of catalytic hydrodeoxygenation in bio-oil reforming Catalytic hydrodeoxygenation of 2-methoxy phenol and dibenzofuran over Pt/mesoporous zeolites.

特性

IUPAC Name |

(2-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAOZCBBMWVMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4'-trifluoromethylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

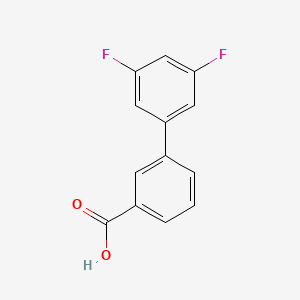

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)